3-bromo-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
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Overview
Description
3-bromo-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, two methoxy groups at the second and fourth positions of the phenyl ring, and a methoxy group at the fourth position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide typically involves the following steps:
Methoxylation: The methoxy groups are introduced via nucleophilic substitution reactions using methanol (CH3OH) and a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Amidation: The final step involves the formation of the amide bond by reacting the brominated and methoxylated benzene derivative with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-bromo-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2,4-dimethoxyphenyl)-2-thiophenecarboxamide: Similar structure with a thiophene ring instead of a benzamide ring.
3-bromo-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
3-bromo-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and a bromine atom allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4/c1-20-11-5-6-13(15(9-11)22-3)18-16(19)10-4-7-14(21-2)12(17)8-10/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNCQIOTWTWOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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